molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

货号: B1387883
CAS 编号: 1000578-08-4
分子量: 204.05 g/mol
InChI 键: IPSIICUFLIHDCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Core Bicyclic Framework Analysis

The fundamental architecture of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is based on a fused bicyclic system that combines pyrimidine and partially saturated pyridine rings. The pyrido[3,4-d]pyrimidine core represents an unprecedented structural motif for kinase inhibition, as demonstrated in recent pharmaceutical research. The bicyclic framework exhibits a unique arrangement where the pyrimidine ring is fused to a tetrahydropyridine moiety at the 3,4-positions, creating a rigid heterocyclic system with distinct electronic and steric properties.

The tetrahydropyridine portion of the molecule contributes significantly to the overall three-dimensional structure and conformational flexibility. Unlike fully aromatic pyrido[3,4-d]pyrimidine systems, the saturated nature of the 5,6,7,8-positions introduces conformational dynamics that influence the compound's binding interactions and chemical reactivity. The saturated ring adopts a chair-like conformation, which provides steric bulk and influences the spatial orientation of substituents attached to the bicyclic core.

Spectroscopic analysis reveals that the bicyclic framework maintains planarity in the pyrimidine ring while allowing conformational flexibility in the saturated portion. The International Union of Pure and Applied Chemistry name this compound accurately reflects the substitution pattern and saturation state of the molecule. The InChI identifier IPSIICUFLIHDCA-UHFFFAOYSA-N provides a unique structural descriptor that distinguishes this compound from other related heterocyclic systems.

The molecular geometry exhibits specific bond angles and distances that are characteristic of the pyrido[3,4-d]pyrimidine scaffold. The nitrogen atoms within the pyrimidine ring adopt sp² hybridization, contributing to the aromatic character and electronic delocalization within this portion of the molecule. The carbon-nitrogen bonds in the pyrimidine ring typically measure approximately 1.33-1.35 Å, while the carbon-carbon bonds in the saturated ring are closer to standard sp³ hybridized carbon-carbon distances of 1.54 Å.

属性

IUPAC Name

2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIICUFLIHDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Direct Synthesis Approach

Overview:
Direct synthesis involves constructing the heterocyclic core through cyclization reactions of suitably substituted precursors. This method is favored for its efficiency and ability to produce high-purity compounds.

Methodology:

  • Starting Materials: Typically, substituted pyrimidines or pyridines bearing halogen groups (e.g., 2,4-dichloropyrimidine derivatives) serve as primary precursors.
  • Key Reactions:
    • Nucleophilic substitution reactions to introduce amino or other functional groups.
    • Cyclization reactions facilitated by reagents like morpholine, ethanol, or triethylorthoformate under reflux conditions.
  • Reaction Conditions:
    • Reflux in ethanol or other polar solvents for 1–4 hours.
    • Use of acid catalysts or dehydrating agents to promote ring closure.

Research Findings:
A notable synthesis described involves refluxing 2,4-dichloropyrimidine with morpholine in ethanol, followed by treatment with triethylorthoformate, resulting in the tetrahydropyrido[3,4-d]pyrimidine core. This process is illustrated in patent literature and has been optimized for yield and purity.

Table 1. Example of Direct Synthesis Parameters

Step Reagents Solvent Duration Temperature Notes
1 2,4-dichloropyrimidine + morpholine Ethanol 1–2 hours Reflux Formation of intermediate
2 Triethylorthoformate Ethanol 2–4 hours Reflux Ring closure to tetrahydro derivative

Multi-step Organic Synthesis

Overview:
This approach involves sequential reactions, including halogenation, nucleophilic substitution, cyclization, and functional group modifications, to obtain the target compound.

Methodology:

  • Step 1: Halogenation of pyrimidine derivatives to introduce chlorine atoms at positions 2 and 4.
  • Step 2: Nucleophilic substitution with amines or amino derivatives to introduce amino groups.
  • Step 3: Cyclization using reagents like triethylorthoformate or formamide to close the heterocyclic ring.
  • Step 4: Final purification and characterization.

Research Findings:
A study demonstrated the synthesis of the compound via reaction of 2,4-dichloropyrimidine with amino derivatives, followed by cyclization with triethylorthoformate and hydrazine hydrate, yielding the tetrahydropyrido[3,4-d]pyrimidine structure with confirmed spectral data (IR, NMR).

Table 2. Multi-step Synthesis Summary

Step Reagents Conditions Duration Purpose
1 2,4-dichloropyrimidine Reflux 2 hours Chlorination at positions 2 and 4
2 Amino derivatives Stirring 1 hour Nucleophilic substitution
3 Triethylorthoformate Reflux 2–4 hours Ring closure

Formulation and Solvent Preparation Methods

Overview:
Preparation of stock solutions and in vivo formulations is critical for pharmacological studies. These methods involve dissolving the compound in suitable solvents, often with co-solvents like DMSO, PEG300, Tween 80, or corn oil.

Methodology:

  • Stock Solution Preparation:
    • Calculate molarity based on molecular weight (204.05 g/mol).
    • Dissolve the compound in DMSO or methanol, adjusting concentration as needed.
  • In Vivo Formulation:
    • Use a stepwise addition of solvents ensuring clarity at each stage.
    • Physical methods like vortexing, ultrasound, or heating can aid dissolution.

Research Findings:
Data tables from recent research indicate that dissolving 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine in DMSO followed by dilution with PEG300 or corn oil yields stable, clear solutions suitable for in vivo administration.

Table 3. Stock Solution and Formulation Data

Concentration Solvent Preparation Notes Storage Conditions
1 mM DMSO Dissolve 0.204 g in 1 mL DMSO -20°C, within 1 month
10 mM DMSO + PEG300 Mix 4.08 mg in 490 μL DMSO + 10 μL PEG300 -80°C, within 6 months

Research and Optimization Insights

  • Spectral Confirmation: IR, NMR, and mass spectrometry confirm the structure at each synthesis stage, ensuring purity and correct functionalization.
  • Reaction Efficiency: Use of microwave-assisted synthesis and ultrasonic agitation can reduce reaction times and improve yields.
  • Solubility Enhancement: Heating and ultrasonication are effective in increasing solubility, especially when preparing stock solutions for biological testing.

化学反应分析

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as ether or methanol. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Anticancer Activity

DCTHP has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis (programmed cell death).

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that DCTHP derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT116). The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

CompoundCell LineIC50 (µM)
DCTHPMCF-715.2
DCTHPHCT11612.8

Antimicrobial Properties

DCTHP has been evaluated for its antimicrobial properties against various bacterial strains. A study indicated that DCTHP exhibits inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Case Study : In a comparative study, DCTHP was tested against standard antibiotics. The results showed that it had comparable efficacy to ampicillin against certain strains.

Bacterial StrainZone of Inhibition (mm)DCTHPAmpicillin
Staphylococcus aureus18YesYes
Bacillus subtilis15YesYes

Enzyme Inhibition

DCTHP has been explored for its ability to inhibit specific enzymes involved in metabolic processes. It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters showed that DCTHP derivatives could effectively inhibit DHFR with IC50 values significantly lower than traditional inhibitors.

CompoundIC50 (µM)
DCTHP5.0
Methotrexate20.0

Building Block in Organic Synthesis

DCTHP serves as a versatile building block in organic synthesis for the development of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Case Study : In a synthetic pathway reported in Tetrahedron Letters, DCTHP was used to synthesize novel pyrimidine derivatives with enhanced biological activity.

作用机制

The mechanism by which 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

ATR Inhibitors (ZH Series)

A series of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl derivatives (ZH-1 to ZH-14) were designed as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors :

  • ZH-1 : Ethyl sulfonyl group at position 7 (IC₅₀ = 53.26 nM).
  • ZH-5: 2-Cyanoacetyl group at position 7 (IC₅₀ = 11.34 nM).
  • ZH-12 : Indole substitution at position 7 (IC₅₀ = 6.81 nM, comparable to clinical candidate AZD6738).

Key Insight : Substituents at position 7 significantly enhance ATR inhibition. Bulky or polar groups (e.g., indole) improve potency by optimizing interactions with the kinase’s hydrophobic pocket .

ERK2 Inhibitors

Tetrahydropyrido[3,4-d]pyrimidine derivatives discovered via high-throughput screening exhibit potent ERK2 inhibition (IC₅₀ < 100 nM). Fragment analysis () revealed that the tetrahydropyrido[3,4-d]pyrimidine core alone has a slight negative binding contribution (ACS: -0.247), but synergy with pyridine (ACS: +0.392) and benzene (ACS: +0.827) fragments enhances activity .

Selective Axl Inhibitors

In 2021, 7-substituted derivatives were developed as selective Axl inhibitors to avoid retinal toxicity associated with dual Axl/Mer inhibitors. For example:

  • ZH-7 : Methoxyl group at position 7 (IC₅₀ = single-digit nM range) .

Key Insight : Substituent polarity and bulk at position 7 dictate kinase selectivity. Acyl or cycloalkyl groups optimize Axl binding while minimizing off-target effects .

GPR119 Modulators

Schering’s GPR119 modulators feature 6- or 7-substituted tetrahydropyrido[3,4-d]pyrimidines with EC₅₀ values ranging from 50 nM to 14,000 nM. These compounds target metabolic disorders but highlight the scaffold’s versatility .

Structural and Functional Differences

Substituent Effects

Position 2,4-Dichloro Derivative Active Derivatives (e.g., ZH-12, Axl Inhibitors)
2 Chlorine (reactive site) Retained or replaced with non-leaving groups
4 Chlorine (reactive site) Often modified (e.g., methoxyl, amine)
7 Unsubstituted Acyl, sulfonyl, indole, or cycloalkyl groups

The dichloro groups in the parent compound enable nucleophilic substitution, while active derivatives prioritize steric and electronic optimization at position 7 .

生物活性

2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (often abbreviated as DCTP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives that exhibit a variety of pharmacological properties.

Chemical Structure and Properties

The molecular formula for DCTP is C7H8Cl3N3C_7H_8Cl_3N_3, with a molecular weight of approximately 240.52 g/mol. The structure features a pyrido-pyrimidine framework that is crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₈Cl₃N₃
Molecular Weight240.52 g/mol
CAS Number1000578-08-4
Physical FormSolid
Purity≥95%

Anticancer Properties

DCTP has shown promising results in preclinical studies as an anticancer agent. Research indicates that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study published in the Journal of Medicinal Chemistry highlighted its efficacy against specific tumor types, suggesting that the compound operates through mechanisms involving the inhibition of key signaling pathways associated with cancer proliferation .

The biological activity of DCTP is primarily attributed to its ability to interact with specific cellular targets. It has been found to inhibit enzymes involved in DNA synthesis and repair, which is critical for cancer cell survival. This inhibition leads to increased levels of DNA damage and ultimately triggers apoptotic pathways.

Neuroprotective Effects

In addition to its anticancer properties, DCTP has been investigated for neuroprotective effects. Studies suggest that it may provide protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These findings indicate a potential role for DCTP in treating conditions such as Alzheimer's disease and Parkinson's disease.

Antimicrobial Activity

Preliminary studies also suggest that DCTP exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A significant study evaluated the effects of DCTP on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

Another research effort focused on the neuroprotective effects of DCTP in rodent models of neurodegeneration. The treated animals showed improved cognitive function and reduced neuronal loss compared to controls, highlighting the compound's potential therapeutic applications .

常见问题

Q. What are the optimal synthetic routes for 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, and how can purity be maximized?

The compound is typically synthesized via cyclocondensation of substituted pyrimidine precursors. Key steps include:

  • Substituent optimization : Chlorination at the 2- and 4-positions using POCl₃ or PCl₅ under reflux (60–90°C) to achieve >80% yield .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to ≥95% .
  • Yield enhancement : Microwave-assisted synthesis reduces reaction time by 50% compared to conventional heating .

Q. How should researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies ring saturation (δ 2.5–3.5 ppm for CH₂ groups) and chlorine substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 259.05 for C₇H₈Cl₂N₃) .
  • X-ray crystallography : Resolves tetrahydropyrido ring puckering and dihedral angles between pyrimidine and pyridine moieties .

Q. What are the stability considerations for storage and handling?

  • Thermal stability : Decomposition occurs above 200°C; store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Light sensitivity : Amber glass vials mitigate photodegradation of the pyrimidine core .
  • Hygroscopicity : Desiccants (e.g., silica gel) are critical due to chloride salt formation in humid environments .

Advanced Research Questions

Q. How can computational modeling predict biological activity against kinase targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (Lys721, Asp831) form hydrogen bonds with pyrimidine nitrogens .
  • QSAR analysis : Electron-withdrawing chloro groups enhance inhibitory potency (IC₅₀ < 100 nM) by increasing electrophilicity at the pyrimidine ring .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Reaction condition audit : Compare solvent polarity (DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd(OAc)₂ vs. 10 mol%) across studies .
  • Byproduct analysis : LC-MS identifies dimerization or dechlorination side products, which reduce yields in low-temperature reactions .

Q. How do structural modifications affect antimicrobial activity?

  • Substituent screening : Replace 2-Cl with methylthio (-SMe) groups to enhance Gram-positive bacterial inhibition (MIC = 2–4 µg/mL) .
  • Ring saturation : Fully saturated pyrido rings reduce cytotoxicity (CC₅₀ > 50 µM) compared to aromatic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。